SARS-CoV-2 Mpro-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H14N2O4 |

|---|---|

Molecular Weight |

346.3 g/mol |

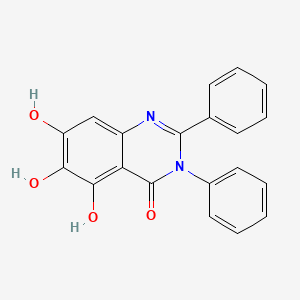

IUPAC Name |

5,6,7-trihydroxy-2,3-diphenylquinazolin-4-one |

InChI |

InChI=1S/C20H14N2O4/c23-15-11-14-16(18(25)17(15)24)20(26)22(13-9-5-2-6-10-13)19(21-14)12-7-3-1-4-8-12/h1-11,23-25H |

InChI Key |

PNPMYLKONYDRLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C(=C3C(=O)N2C4=CC=CC=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide to the Discovery and Synthesis of Mpro-IN-9

For Immediate Release

This technical guide provides an in-depth overview of the discovery, characterization, and synthesis of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors, exemplified by the lead compound, Mpro-IN-9. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

The SARS-CoV-2 main protease is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics.[1][2][3][4] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for the virus's life cycle.[1][4][5][6][7] Inhibition of this enzyme effectively halts viral replication.[4][8]

The discovery of Mpro-IN-9 was the result of a multi-pronged approach, integrating virtual screening, hit optimization, and robust in vitro and cell-based assays.[9] This guide details the methodologies employed in its identification and the synthetic route developed for its production.

Discovery Workflow: From Virtual Screening to Lead Identification

The journey to identify Mpro-IN-9 began with a large-scale virtual screening of a diverse chemical library against the crystal structure of the SARS-CoV-2 main protease. This was followed by a rigorous hit-to-lead optimization campaign.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Non-Covalent SARS-CoV-2 Mpro Inhibitors

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is an indispensable enzyme for viral replication.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins (nsps) that are essential for forming the replication-transcription complex.[3] The substrate recognition sequence for Mpro is not found in human proteases, making it an ideal target for antiviral drug development with a potentially high therapeutic index.[1][4] While covalent inhibitors have been extensively studied, non-covalent inhibitors are gaining significant attention due to their potential for lower toxicity, improved safety profiles, and a reduced likelihood of developing resistance.[5][6] This guide provides a comprehensive overview of the key experimental methodologies used to identify and characterize non-covalent inhibitors of SARS-CoV-2 Mpro.

Mechanism of Mpro Action and Inhibition

SARS-CoV-2 Mpro functions as a homodimer, with each protomer consisting of three domains. The active site, located in the cleft between Domain I and Domain II, contains a Cys145-His41 catalytic dyad.[4][5] Non-covalent inhibitors typically work by physically occupying the active site, preventing the substrate from binding through a network of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[4][7] This blockade of the active site halts the proteolytic cleavage of the viral polyprotein, thereby disrupting the viral life cycle.

I. Biochemical Characterization: Enzymatic Assays

Enzymatic assays are fundamental for determining the inhibitory potency of a compound against Mpro, typically reported as the half-maximal inhibitory concentration (IC50). The most common method is the Fluorescence Resonance Energy Transfer (FRET) assay.

Fluorescence Resonance Energy Transfer (FRET) Assay

The FRET assay utilizes a synthetic peptide substrate that mimics the Mpro cleavage sequence, flanked by a fluorophore and a quencher.[1] When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzymatic activity.[1] The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescence signal.[1]

Detailed Experimental Protocol: FRET Assay [1][8][9]

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer solution suitable for Mpro activity (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).

-

Enzyme Solution : Dilute recombinant SARS-CoV-2 Mpro in assay buffer to the desired final concentration (e.g., 20-50 nM).

-

Substrate Solution : Dissolve a FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS) in DMSO to create a 10 mM stock solution. Further dilute in assay buffer to the desired final concentration (e.g., 20 µM).[1]

-

Inhibitor Solutions : Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.

-

-

Assay Procedure (384-well plate format) :

-

Add inhibitor solutions or DMSO (for controls) to the wells of a black, flat-bottom microplate.[1]

-

Add the Mpro enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[9]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.[1]

-

-

Data Analysis :

-

Monitor the increase in fluorescence intensity over time.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]

-

II. Biophysical Characterization: Binding Assays

Biophysical assays directly measure the binding interaction between an inhibitor and Mpro, providing key kinetic and thermodynamic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics of an inhibitor to its target protein in real-time. The assay involves immobilizing Mpro onto a sensor chip and flowing the inhibitor over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in response units (RU).

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of SARS-CoV-2 Mpro-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 Mpro-IN-9, a non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on a complex process of viral replication within host cells. A key player in this process is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that is essential for the viral life cycle. After the virus enters a host cell, its genomic RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps then assemble into the replicase-transcriptase complex, which is crucial for the replication of the viral genome and the transcription of subgenomic RNAs that encode for structural and accessory proteins. Due to its critical role in viral replication and the absence of a close human homolog, Mpro is a prime target for the development of antiviral therapeutics.

Mechanism of Action of this compound

This compound, also identified as compound c7, is a potent, non-peptidic, and non-covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of Mpro.

The active site of Mpro contains a catalytic dyad composed of a cysteine residue (Cys145) and a histidine residue (His41). Mpro-IN-9 is designed to fit within this active site, where it engages in non-covalent interactions with key amino acid residues. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, stabilize the binding of the inhibitor to the enzyme. By occupying the active site, Mpro-IN-9 physically blocks the access of the natural polypeptide substrates. This prevents the proteolytic cleavage of the viral polyproteins, thereby halting the production of functional nsps necessary for viral replication. The non-covalent nature of its binding means that the interaction is reversible.

The inhibition of Mpro by Mpro-IN-9 effectively disrupts the viral life cycle, leading to a reduction in viral replication in infected cells.

Quantitative Data Presentation

The inhibitory and antiviral activities of this compound have been quantified through enzymatic and cell-based assays. The key parameters are summarized in the table below for easy comparison.

| Parameter | Description | Value | Cell Line |

| IC50 | The half-maximal inhibitory concentration against the Mpro enzyme. | 0.085 µM | N/A |

| EC50 | The half-maximal effective concentration in inhibiting viral replication. | 1.10 µM | Vero E6 |

| CC50 | The half-maximal cytotoxic concentration. | >50 µM | Vero E6 |

N/A: Not Applicable

Mandatory Visualizations

Caption: SARS-CoV-2 replication cycle highlighting the critical role of Mpro in polyprotein processing.

Caption: Non-covalent binding of Mpro-IN-9 to the Mpro active site, preventing substrate cleavage.

Caption: Workflow for a typical FRET-based enzymatic assay to determine the IC50 of Mpro inhibitors.

Caption: Workflow for a cell-based antiviral assay to determine the EC50 of Mpro inhibitors.

Experimental Protocols

Disclaimer: The following are representative, detailed protocols for the characterization of non-covalent SARS-CoV-2 Mpro inhibitors, as the specific protocols for Mpro-IN-9 are not publicly available. These methods are standard in the field and are applicable for evaluating compounds with a similar mechanism of action.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro using a fluorogenic substrate.

a. Materials and Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

DMSO (for compound and substrate dissolution)

-

Test Compound (Mpro-IN-9)

-

Positive Control Inhibitor (e.g., GC376)

-

96- or 384-well black, flat-bottom microplates

-

Fluorescence plate reader

b. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Mpro-IN-9 in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

Reconstitute the lyophilized Mpro enzyme in assay buffer to a stock concentration. On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer.

-

Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute in assay buffer to the final working concentration.

-

-

Assay Protocol:

-

Dispense a small volume (e.g., 1 µL) of the serially diluted Mpro-IN-9 or DMSO (for controls) into the wells of the microplate.

-

Add the Mpro working solution to each well, except for the "no-enzyme" control wells.

-

Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes) at an appropriate excitation/emission wavelength pair (e.g., ~340 nm/~490 nm for EDANS).

-

-

Data Analysis:

-

For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

-

Normalize the rates of the inhibitor-treated wells to the DMSO control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

a. Materials and Reagents:

-

Host Cell Line (e.g., Vero E6)

-

Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)

-

SARS-CoV-2 Virus Stock

-

Test Compound (Mpro-IN-9)

-

Positive Control Antiviral (e.g., Remdesivir)

-

Reagents for quantifying viral activity (e.g., Crystal Violet for CPE assay, reagents for RT-qPCR)

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)

-

96-well cell culture plates

b. Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Mpro-IN-9 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (for virus control).

-

-

Viral Infection:

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation:

-

Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

-

Quantification of Antiviral Effect:

-

Cytopathic Effect (CPE) Reduction Assay: After incubation, fix the cells with formaldehyde and stain with crystal violet. The amount of staining is proportional to the number of viable cells. Solubilize the dye and measure the absorbance.

-

RT-qPCR: Harvest the cell supernatant and extract viral RNA. Quantify the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Cytotoxicity Assay:

-

In parallel, treat uninfected cells with the same serial dilutions of Mpro-IN-9.

-

After the incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the CC50 value.

-

-

Data Analysis:

-

For the antiviral assay, normalize the results to the virus control (0% inhibition) and mock-infected control (100% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the EC50 value.

-

For the cytotoxicity assay, plot the percentage of cell viability versus the logarithm of the compound concentration to determine the CC50 value.

-

Conclusion

This compound is a potent, non-peptidic, non-covalent inhibitor of the main protease, a critical enzyme for viral replication. Its mechanism of action involves the direct, reversible binding to the Mpro active site, which prevents the processing of viral polyproteins and thereby halts the viral life cycle. The quantitative data demonstrates its high potency against the enzyme and its effectiveness in inhibiting viral replication in cellular models with a favorable cytotoxicity profile. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of Mpro-IN-9 and other similar inhibitors, which are essential for the ongoing development of effective antiviral therapies against COVID-19 and future coronavirus threats.

Structural Insights into SARS-CoV-2 Mpro and its Non-Covalent Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural biology of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle, in complex with non-covalent inhibitors. Understanding these interactions at a molecular level is paramount for the rational design of novel antiviral therapeutics. This document provides a comprehensive overview of the Mpro structure, the binding modes of various non-covalent inhibitors, detailed experimental protocols for their characterization, and a summary of their inhibitory activities.

Introduction to SARS-CoV-2 Mpro

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for viral replication.[1] It functions by cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites, releasing functional non-structural proteins that are vital for the virus's machinery.[2][3] Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral drugs.[1][4]

Mpro is a homodimer, with each protomer consisting of three domains.[1] The active site is located in a cleft between Domain I and Domain II and features a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41).[3][5] Non-covalent inhibitors are a class of molecules that bind to the active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, thereby blocking substrate access and inhibiting the enzyme's catalytic activity.[6][7] These inhibitors are of significant interest due to their potential for reduced off-target effects and a lower likelihood of developing resistance compared to their covalent counterparts.[7]

Structural Overview of Mpro in Complex with Non-Covalent Inhibitors

The binding of non-covalent inhibitors to the Mpro active site is characterized by a network of specific interactions with key amino acid residues. The active site itself is comprised of several sub-pockets (S1', S1, S2, S3, S4, etc.) that accommodate the side chains of the substrate or inhibitor.[4]

A typical non-covalent inhibitor establishes crucial hydrogen bonds with the catalytic dyad residues, particularly the sidechain of His163 and the backbone of Glu166.[4] Furthermore, hydrophobic interactions play a significant role, with inhibitors often featuring aromatic moieties that fit into the hydrophobic S2 pocket, forming π-π stacking interactions with His41.[4][5] The S1 pocket, a shallow hydrophilic region, typically accommodates a group that can interact with residues such as Leu141, Asn142, and Cys145.[4]

Notable examples of non-covalent inhibitors that have been structurally characterized include ML188 and X77.[7][8] ML188, for instance, interacts with the catalytic dyad and stabilizes the S1' subsite through hydrophobic interactions.[8] The crystal structure of ML188 in complex with SARS-CoV-2 Mpro has been determined to a resolution of 2.39 Å.[8] Similarly, X77 serves as a valuable scaffold for the design of new inhibitors.[4] Natural compounds, such as flavonoids like myricetin, dihydromyricetin, and baicalein, have also been identified as non-covalent Mpro inhibitors, with IC50 values in the micromolar range.[4]

Quantitative Data on Non-Covalent Inhibitors

The following table summarizes the inhibitory activity of a selection of non-covalent inhibitors against SARS-CoV-2 Mpro. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of these compounds.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | PDB ID of Complex |

| ML188 | Synthetic | 2.5[8] | - | 7L0D[8] |

| Ensitrelvir | Synthetic | 0.013[6] | - | - |

| Baicalein | Natural Product | 0.94[4] | - | - |

| Myricetin | Natural Product | 3.68[4] | - | - |

| Dihydromyricetin | Natural Product | 1.14[4] | - | - |

| Quercetagetin | Natural Product | 1.24[4] | - | - |

| Ritonavir | Repurposed Drug | >10 (low potency)[6] | - | - |

| Boceprevir | Repurposed Drug | 4.1[9] | - | - |

| Telaprevir | Repurposed Drug | - | - | - |

| Narlaprevir | Repurposed Drug | - | - | - |

| Ebselen | Organoselenium | 0.67[10] | - | - |

| MI-23 | Synthetic | 0.0076[10] | - | 7D3I[10] |

| 13b | Ketoamide | 0.67[10] | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of SARS-CoV-2 Mpro and its non-covalent inhibitors.

Protein Expression and Purification of SARS-CoV-2 Mpro

A common method for producing recombinant Mpro involves expressing a construct with an N-terminal His-SUMO tag in E. coli.[1][11][12]

-

Transformation: Transform a plasmid containing the SARS-CoV-2 Mpro construct into a suitable E. coli expression strain, such as BL21(DE3).[12][13]

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.[12] Use the starter culture to inoculate a larger volume of expression medium.

-

Protein Expression: Grow the large-scale culture at 37°C until the optical density at 600 nm (OD600) reaches a mid-log phase. Induce protein expression by adding IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.[14] Lyse the cells using sonication or a high-pressure homogenizer.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column.[1][15] Wash the column to remove non-specifically bound proteins and elute the His-tagged Mpro using a buffer containing imidazole.[14][15]

-

Tag Cleavage and Further Purification: Cleave the His-SUMO tag using a specific protease (e.g., SENP1).[1] Further purify the Mpro protein using ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous sample.[1][15]

In Vitro Enzymatic Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) based assay is a sensitive and high-throughput method for measuring Mpro activity and screening for inhibitors.[16][17]

-

Reagents and Materials:

-

Purified SARS-CoV-2 Mpro enzyme.

-

FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl).[16]

-

Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and DTT.[16][17]

-

Test compounds (potential inhibitors) and a positive control inhibitor.

-

Black, flat-bottom microplates suitable for fluorescence measurements.[16]

-

-

Assay Procedure:

-

Prepare working solutions of the Mpro enzyme and the FRET substrate in the assay buffer.

-

In the microplate, add the test compound or control to the appropriate wells.

-

Add the Mpro working solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the FRET substrate working solution to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for EDANS).[16]

-

-

Data Analysis: The rate of the enzymatic reaction is proportional to the increase in fluorescence. The inhibitory activity of the test compounds is determined by measuring the reduction in the reaction rate. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of Mpro-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information on how inhibitors bind to the Mpro active site.[18][19]

-

Crystallization:

-

Mix the purified Mpro protein with the non-covalent inhibitor in a suitable buffer.

-

Screen for crystallization conditions using vapor diffusion methods (sitting drop or hanging drop) with various commercially available or custom-made crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

-

Build and refine the atomic model of the Mpro-inhibitor complex against the experimental data, including the placement of the inhibitor in the electron density map.

-

Validate the final structure to ensure its quality and accuracy.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of SARS-CoV-2 Mpro non-covalent inhibitors.

Caption: Workflow for the discovery and development of non-covalent SARS-CoV-2 Mpro inhibitors.

Caption: Simplified mechanism of Mpro action and inhibition by non-covalent inhibitors.

Caption: Key binding interactions of a non-covalent inhibitor with the Mpro active site.

Conclusion

The structural and functional characterization of SARS-CoV-2 Mpro in complex with non-covalent inhibitors provides a solid foundation for the development of novel antiviral therapeutics. The detailed understanding of the binding modes and the availability of robust experimental protocols are crucial for the design of potent and specific inhibitors. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to combating the ongoing threat of COVID-19 and future coronavirus outbreaks. The continued exploration of diverse chemical scaffolds and the application of structure-based drug design principles will be instrumental in advancing the next generation of Mpro inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 3. sfu.ca [sfu.ca]

- 4. Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 12. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 13. Recombinant protein expression and purification experiments based on SARS-CoV-2 Mpro | E3S Web of Conferences [e3s-conferences.org]

- 14. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dgk-home.de [dgk-home.de]

- 20. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of SARS-CoV-2 Mpro-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of SARS-CoV-2 Mpro-IN-9, a nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro). The data and methodologies presented are derived from the seminal publication by Zhang K, et al. in the European Journal of Medicinal Chemistry, which identified this compound, also known as C7, as a potent lead for the development of anti-COVID-19 therapeutics.[1]

Core Data Summary

This compound (compound C7) was identified through the optimization of a baicalein-derived hit. Its in vitro efficacy and cellular activity are summarized below.

| Parameter | Value (μM) | Assay Type | Notes |

| IC50 | 0.085 ± 0.006 | FRET-based Enzymatic Assay | Direct inhibition of recombinant SARS-CoV-2 Mpro.[1] |

| EC50 | 1.10 ± 0.12 | Cell-Based Antiviral Assay | Inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells.[1] |

| CC50 | > 50 | Cytotoxicity Assay | Low cytotoxicity observed in Vero E6 cells.[1] |

Mechanism of Action

This compound functions as a noncovalent inhibitor of the viral main protease.[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of Mpro, Mpro-IN-9 blocks this cleavage process, thereby halting viral replication.[1] X-ray co-crystal structures have revealed a noncanonical binding mode for this inhibitor, distinct from that of its parent compound, baicalein.[1]

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the in vitro activity of this compound.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant SARS-CoV-2 Mpro.

Workflow:

Figure 2: Workflow for FRET-based Mpro Inhibition Assay.

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide with a fluorophore and a quencher

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well black plates

-

-

Procedure: a. Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired final concentration. b. The test compound is serially diluted in DMSO and then added to the assay wells. c. The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. The FRET substrate is added to initiate the enzymatic reaction. e. The fluorescence signal is monitored over time using a plate reader. f. The initial velocity of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based SARS-CoV-2 Antiviral Assay

This assay evaluates the ability of the compound to inhibit viral replication within a host cell line.

Workflow:

Figure 3: Workflow for Cell-Based Antiviral Assay.

Methodology:

-

Cell Line and Virus:

-

Vero E6 cells (or another susceptible cell line)

-

SARS-CoV-2 virus stock of a known titer

-

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of this compound. c. After a short pre-incubation period, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The infected cells are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours. e. The extent of CPE is quantified using a cell viability assay, such as the MTT or CellTiter-Glo assay. f. The EC50 value is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay is performed to determine the concentration at which the compound itself is toxic to the host cells, which is crucial for assessing the therapeutic index.

Methodology:

-

Cell Line:

-

Vero E6 cells (or the same cell line used in the antiviral assay)

-

-

Procedure: a. Vero E6 cells are seeded in 96-well plates. b. The cells are treated with serial dilutions of this compound. c. The cells are incubated for the same duration as the antiviral assay. d. Cell viability is measured using a standard method (e.g., MTT, CellTiter-Glo). e. The CC50 value, the concentration that causes 50% cell death, is calculated.

In Vivo and Further Studies

The foundational study on this compound primarily focused on its in vitro characterization and noted its improved physicochemical and drug metabolism and pharmacokinetics (DMPK) properties.[1] However, detailed in vivo efficacy, pharmacokinetic, and toxicology data in animal models have not been extensively published in the initial discovery paper. Further preclinical and clinical development would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound (compound C7) represents a promising nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 main protease. Its potent in vitro enzymatic and antiviral activity, coupled with low cytotoxicity, establishes it as a strong candidate for further preclinical development. The methodologies outlined in this guide provide a framework for the continued evaluation and characterization of this and other Mpro inhibitors.

References

A Technical Guide to Nonpeptidic Inhibitors of the SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of nonpeptidic inhibitors targeting the main protease (Mpro) of SARS-CoV-2. The emergence of the COVID-19 pandemic has spurred unprecedented research efforts, with Mpro being a prime target for antiviral drug development due to its essential role in viral replication and high conservation among coronaviruses.[1][2][3] This document details the various classes of nonpeptidic inhibitors, their potencies, and the experimental protocols crucial for their evaluation.

Introduction to the SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease that plays a critical role in the viral life cycle.[1][3] It is responsible for cleaving the two large viral polyproteins, pp1a and pp1ab, at no fewer than 11 distinct sites, releasing functional non-structural proteins that are essential for viral replication and transcription.[3][4] The active site of Mpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[4] Due to the absence of a close human homolog, Mpro is an attractive target for the development of antiviral therapies with a potentially high therapeutic index.[1][2]

Classes of Nonpeptidic Mpro Inhibitors

Nonpeptidic inhibitors offer several advantages over their peptidomimetic counterparts, including improved oral bioavailability, metabolic stability, and cell permeability. They can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors

Covalent inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic Cys145 residue in the Mpro active site, leading to irreversible or reversible inhibition.[5][6]

-

Aldehydes and Ketones: These compounds are among the most widely used covalent inhibitors. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by the thiol group of Cys145, forming a reversible hemithioacetal adduct.[2]

-

α-Ketoamides: This class of inhibitors has shown significant promise, with some compounds exhibiting potent antiviral activity. They form a covalent bond with Cys145.[7]

-

Michael Acceptors: Compounds containing Michael acceptor moieties, such as α,β-unsaturated ketones or esters, can form irreversible covalent bonds with the catalytic cysteine.

-

Epoxides and Chloroacetamides: Several chloroacetamide- and epoxide-based compounds have been designed to target Cys145 and have shown potent inhibitory activity.[8][9]

Non-Covalent Inhibitors

Non-covalent inhibitors bind to the Mpro active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6] These inhibitors generally have a better safety profile due to their reversible nature and lower potential for off-target effects.[10] The development of potent non-covalent inhibitors has been a significant focus of recent drug discovery efforts.[6][11]

Quantitative Data on Nonpeptidic Mpro Inhibitors

The following tables summarize the in vitro potencies of selected nonpeptidic SARS-CoV-2 Mpro inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%, while EC50 values indicate the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

Table 1: Covalent Nonpeptidic Mpro Inhibitors

| Compound ID/Name | Chemical Class | IC50 (µM) | EC50 (µM) | Reference |

| 13 | Chloroacetamide | 0.49 | 3 (EC68) | [9] |

| 30 | Epoxide | 0.76 | 5 (EC68) | [8] |

| N3 | Michael Acceptor | - | 16.77 | [12] |

| Ebselen | Organoselenium | 0.67 | 4.67 | [12] |

| Carmofur | - | 1.82 | - | [13] |

| Compound 13b | α-Ketoamide | 0.67 | ~5 | [13] |

| Aldehyde derivative 17 | Aldehyde | 0.040 | 0.72 | [2] |

| Aldehyde derivative 18 | Aldehyde | 0.034 | 0.29 | [2] |

Table 2: Non-Covalent Nonpeptidic Mpro Inhibitors

| Compound ID/Name | Chemical Class | IC50 (µM) | EC50 (µM) | Reference |

| Z1244904919 | - | 0.69 ± 0.05 | 4.98 ± 1.83 | [14] |

| Z1759961356 | - | 2.05 ± 0.92 | 8.52 ± 0.92 | [14] |

| Betrixaban | - | 0.9 | - | [5] |

| Cefadroxil | Cephalosporin | 2.4 | - | [5] |

| Cefoperazone | Cephalosporin | 4.9 | - | [5] |

| Compound 23R | - | 0.20 | - | [9] |

| Compound 26 | Pyridone derivative | ~0.020 | 1 | [2][14] |

| Ensitrelvir (S-217622) | - | 0.013 | 0.37 | [15][16] |

| Perampanel derivative 6 | Pyridone derivative | 0.276 | - | [2] |

| MI-09 | Bicycloproline based | 0.0076-0.7485 | 0.86-1.2 | [13] |

| MI-30 | Bicycloproline based | 0.0076-0.7485 | 0.54-1.1 | [13] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the discovery and characterization of Mpro inhibitors. This section provides detailed protocols for key in vitro assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a widely used method for high-throughput screening of protease inhibitors. It relies on a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by Mpro separates the pair, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

-

Test compounds and positive control inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute the Mpro stock solution in assay buffer to the desired working concentration (e.g., 2X final concentration).

-

Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted test compounds or controls into the wells of the 384-well plate.

-

Enzyme Addition: Add the Mpro working solution (e.g., 10 µL) to all wells except the "no enzyme" control wells. Add assay buffer to the control wells.

-

Pre-incubation: Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate solution (e.g., 5 µL of 4X final concentration) to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl/EDANS pair).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Fluorescence Polarization (FP) Assay

The FP assay is another robust method for HTS of Mpro inhibitors. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is bound to the larger Mpro enzyme, it tumbles slower in solution, resulting in a higher polarization value. Inhibitors that prevent this binding will result in a lower polarization signal.[17]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FP probe (e.g., a fluorescently labeled peptide substrate)

-

Assay Buffer

-

Test compounds

-

Black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare solutions of Mpro, FP probe, and test compounds in the assay buffer at appropriate concentrations.

-

Assay Reaction: In a microplate well, mix the Mpro enzyme with the test compound or vehicle control and incubate for a defined period (e.g., 30 minutes at room temperature).

-

Probe Addition: Add the FP probe to the wells and incubate for another period (e.g., 30 minutes at room temperature) to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The inhibitory effect of the compounds is determined by the decrease in the fluorescence polarization signal. Calculate IC50 values from the dose-response curves.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context. The reduction in the number of viral plaques in the presence of the inhibitor is a measure of its antiviral activity.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compounds

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution or specific antibodies for immunostaining

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the test compound for 1 hour at 37°C.

-

Infection: Remove the cell culture medium from the plates and infect the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization:

-

Crystal Violet Staining: Fix the cells with a solution like 10% formalin and then stain with crystal violet. The stain will color the living cells, and the plaques will appear as clear zones.

-

Immunostaining: Fix the cells and use a primary antibody specific for a viral protein (e.g., nucleocapsid protein) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.[18]

Drug Discovery and Development Workflows

The identification of novel nonpeptidic Mpro inhibitors often follows structured workflows, such as high-throughput screening and fragment-based drug design.

High-Throughput Screening (HTS) Workflow

HTS allows for the rapid screening of large compound libraries to identify "hits" with inhibitory activity against Mpro.[19]

Caption: High-Throughput Screening Workflow for Mpro Inhibitors.

Fragment-Based Drug Design (FBDD) Workflow

FBDD is a powerful strategy for identifying novel lead compounds by screening libraries of small chemical fragments. These fragments typically have low molecular weights and bind to the target protein with low affinity. Hits are then optimized and linked together to generate more potent lead molecules.[12][20]

Caption: Fragment-Based Drug Design Workflow for Mpro Inhibitors.

Conclusion

The development of nonpeptidic inhibitors of the SARS-CoV-2 main protease is a rapidly advancing field that holds immense promise for the treatment of COVID-19 and future coronavirus outbreaks. The diverse chemical scaffolds and mechanisms of action of these inhibitors provide a rich landscape for further optimization. The detailed experimental protocols and drug discovery workflows outlined in this guide serve as a valuable resource for researchers dedicated to this critical area of antiviral research. Continued efforts in structure-based drug design, coupled with robust in vitro and in vivo testing, will be essential in translating these promising compounds into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HTS Service for Antiviral Drug Screening - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragment-based Drug Discovery Strategy and its Application to the Design of SARS-CoV-2 Main Protease Inhibitor - Jiang - Current Medicinal Chemistry [rjsocmed.com]

- 13. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent Noncovalent Inhibitors of the Main Protease of SARS-CoV-2 from Molecular Sculpting of the Drug Perampanel Guided by Free Energy Perturbation Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Throughput Screening for Drug Discovery and Virus Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 17. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Fragment-based design of SARS-CoV-2 Mpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of SARS-CoV-2 Mpro-IN-9 analogs

An in-depth analysis of the structure-activity relationship (SAR) of a specific compound series, "Mpro-IN-9 analogs," targeting the main protease (Mpro) of SARS-CoV-2 cannot be provided at this time. A thorough search of scientific literature and databases did not yield any specific inhibitor or analog series identified by the designation "Mpro-IN-9."

As a result, the foundational information required to construct a detailed technical guide—including quantitative data, experimental protocols, and signaling pathways related to this specific compound series—is not publicly available.

However, a wealth of information exists for other well-characterized series of SARS-CoV-2 Mpro inhibitors. Should you be interested, a comprehensive technical guide can be developed for a prominent and well-documented class of inhibitors, such as the bicycloproline-containing peptidomimetic inhibitors. A detailed analysis of this or another specified inhibitor series would include:

-

Tabulated Quantitative Data: A structured summary of inhibitory concentrations (IC50), antiviral activity (EC50), and other relevant metrics for a series of analogs.

-

Detailed Experimental Methodologies: A comprehensive description of the protocols used for enzymatic assays, cell-based assays, and other relevant experiments.

-

Visualizations: Graphviz diagrams illustrating experimental workflows and the mechanism of action of the inhibitors.

Please specify if you would like to proceed with an analysis of a different, well-documented series of SARS-CoV-2 Mpro inhibitors.

In-Depth Technical Guide: Binding Kinetics of a Potent Indole-Based Inhibitor to SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and inhibitory mechanism of a significant SARS-CoV-2 main protease (Mpro) inhibitor, herein referred to as IN-9 . This compound, a nitrile-based peptidomimetic featuring a 6-chloro-4-methyloxyindole moiety at the P3 position, has demonstrated potent enzymatic inhibition and antiviral activity. This document details the available quantitative data, experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding and Activity Data

The inhibitory potency of IN-9 against the SARS-CoV-2 main protease has been characterized through enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below, providing a clear comparison of its efficacy.

| Parameter | Value | Description |

| IC50 | 9 nM | The half-maximal inhibitory concentration, representing the concentration of IN-9 required to inhibit 50% of the Mpro enzymatic activity in vitro. |

| EC50 | 2.2 µM | The half-maximal effective concentration, indicating the concentration of IN-9 that produces 50% of its maximal antiviral effect in a cell-based assay. |

Table 1: Summary of quantitative data for the binding and activity of IN-9 against SARS-CoV-2 Mpro.[1]

Experimental Protocols

The determination of the binding kinetics and inhibitory activity of compounds like IN-9 against SARS-CoV-2 Mpro typically involves a combination of biochemical and biophysical assays. The following are detailed methodologies for key experiments commonly cited in the field for characterizing such inhibitors.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is a widely used method to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. Inhibitors will slow down the rate of cleavage, resulting in a lower fluorescence signal.[2]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., containing a fluorophore like MCA and a quencher)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test inhibitor (IN-9) dissolved in DMSO

-

384-well black plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of IN-9 in DMSO to create a range of concentrations for IC50 determination.

-

Assay Plate Setup: Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for controls) into the wells of a 384-well plate.[2]

-

Enzyme Addition: Add a solution of Mpro in assay buffer to each well, except for the no-enzyme control wells. The final concentration of Mpro should be optimized for a robust signal-to-background ratio.[2]

-

Pre-incubation: Gently mix the plate and incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add the Mpro FRET substrate solution to all wells to start the enzymatic reaction.[2]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes).[2]

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding interactions between a ligand (inhibitor) and an analyte (protein), allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., Mpro) is immobilized on the sensor surface, and the other (e.g., IN-9) is flowed over the surface. The binding of the inhibitor to the immobilized protease causes a change in the refractive index, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant SARS-CoV-2 Mpro

-

Test inhibitor (IN-9)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween 20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization: The Mpro is immobilized on the sensor chip surface, typically via amine coupling.

-

Binding Analysis: A series of concentrations of IN-9 are injected over the immobilized Mpro surface. The association of the inhibitor is monitored in real-time. After the injection, running buffer is flowed over the surface to monitor the dissociation of the inhibitor-protease complex.

-

Data Analysis: The resulting sensorgrams (plots of SPR response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kon, koff, and the Kd.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow relevant to the inhibition of SARS-CoV-2 Mpro by IN-9.

SARS-CoV-2 Main Protease Inhibition Pathway

This diagram illustrates the mechanism of action by which IN-9 inhibits the SARS-CoV-2 main protease, thereby disrupting the viral replication cycle.

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by IN-9.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of IN-9 using a FRET-based assay.

Caption: Workflow for FRET-based IC50 determination of IN-9.

References

Physicochemical Properties of SARS-CoV-2 Mpro and its Inhibitors: A Technical Guide

An in-depth analysis of the provided search results indicates that there is no specific, publicly available scientific literature or data for a compound designated "SARS-CoV-2 Mpro-IN-9". The search results do, however, provide extensive information on the physicochemical properties of the SARS-CoV-2 main protease (Mpro) itself, as well as for several well-characterized inhibitors.

Therefore, this technical guide will focus on the core principles and methodologies for evaluating the physicochemical properties of SARS-CoV-2 Mpro inhibitors, using illustrative data from known compounds where available. This guide is intended for researchers, scientists, and drug development professionals.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2] It cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins necessary for viral replication.[1][3][4] This critical role makes Mpro a prime target for antiviral drug development.[5]

Structure and Properties of SARS-CoV-2 Mpro

SARS-CoV-2 Mpro is a homodimer, with each protomer consisting of three domains.[1][6] The catalytic dyad, composed of Cysteine-145 and Histidine-41, is located in the cleft between domains I and II.[1][7] Dimerization is essential for the full enzymatic activity of Mpro.[6] Understanding the physicochemical properties of the Mpro enzyme is crucial for designing effective inhibitors.

Table 1: Physicochemical Properties of SARS-CoV-2 Mpro

| Property | Value | Reference |

| Molecular Weight | ~33 kDa | [4] |

| Structure | Homodimer of three-domain protomers | [1][6] |

| Catalytic Residues | Cys145, His41 | [7] |

| Melting Temperature (Tm) | Reduced: 54.2 °C, Oxidized: 48.0 °C | [8] |

| Dimerization Equilibrium Dissociation Constant (Kd) | Reduced: <0.25 µM, Oxidized: ~2.5 µM | [8] |

Mechanism of Action of Mpro Inhibitors

Mpro inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins.[7] This inhibition can be achieved through either covalent or non-covalent binding to the catalytic residues.[2][7] By blocking Mpro function, these inhibitors halt the viral replication process.[7]

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Quantitative Data for Representative Mpro Inhibitors

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays.[7]

Table 2: In Vitro Efficacy of Selected SARS-CoV-2 Mpro Inhibitors

| Inhibitor | Target | Assay Type | IC50 (µM) | Cell Line | Antiviral EC50 (µM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | Enzymatic | 0.0031 | Vero E6 | 0.079 | [7] |

| GC376 | SARS-CoV-2 Mpro | Enzymatic | - | Vero E6 | 0.91 | [7] |

| Compound M3 | SARS-CoV-2 Mpro | Enzymatic | 0.013 | - | - | [7] |

| Ebselen | SARS-CoV-2 Mpro | Enzymatic | 0.67 | Vero | 4.67 | [4] |

| TPM16 | SARS-CoV-2 Mpro | Enzymatic | 0.16 | Vero E6 | 2.82 | [4] |

Table 3: Binding Affinity and Physicochemical Properties of Selected Compounds

| Compound ID (PubChem) | Common Name | Affinity (kcal/mol) | pKi | MW (Da) | xLogP | #HBD | #HBA | Reference |

| 57789333 | Azd-6482 (S) | -8.7 | 6.38 | 408.18 | 2.0 | 2 | 7 | [9] |

| 5481231 | Piscisoflavone B | -8.6 | 6.31 | 366.11 | 3.4 | 2 | 6 | [9] |

| 71481120 | UNII-O9H5KY11SV | -8.4 | 6.16 | 485.18 | 0.7 | 5 | 8 | [9] |

| 54592323 | 2-Fluoro-5′-MethylthioAdo | -8.3 | 6.09 | 383.14 | 2.1 | 3 | 9 | [9] |

| 10428963 | 6-Deaminosinefungin | -8.1 | 5.94 | 366.37 | -3.1 | 5 | 10 | [9] |

Experimental Protocols

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of Mpro.[7][10]

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

-

Test compounds

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a defined concentration of recombinant SARS-CoV-2 Mpro (e.g., 30 nM) to the wells of the 384-well plate.[11]

-

Add the diluted test compounds to the wells containing Mpro and incubate for a specified time (e.g., 10 minutes) to allow for binding.[11]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration (e.g., 20 µM).[11]

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).[12]

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

Caption: Workflow for a FRET-Based Mpro Inhibition Assay.

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.[7]

Methodology:

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Cell culture medium

-

SARS-CoV-2 virus stock

-

Test compounds

-

Multi-well plates

-

Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus)

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

After a short pre-incubation period, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantify the extent of viral replication in the presence of the compound compared to untreated controls.

-

Determine the EC50 value by plotting the inhibition of viral replication against the compound concentration.

-

Importance of Physicochemical Properties in Drug Development

Properties such as solubility and stability are critical for the successful development of an antiviral drug. Poor aqueous solubility can hinder formulation and bioavailability.[13] Stability studies, including thermal shift assays (Differential Scanning Fluorimetry), can provide insights into how a compound interacts with and stabilizes the target protein.[8][14] An increase in the melting temperature (Tm) of Mpro in the presence of a compound suggests stabilizing binding.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of the Dimeric State of SARS-CoV-2 Main Protease by GC376 and Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of high-affinity inhibitors of SARS-CoV-2 main protease: Towards the development of effective COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ebiohippo.com [ebiohippo.com]

- 13. Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Drug Metabolism of SARS-CoV-2 Mpro-IN-9 (Compound C7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and drug metabolism of SARS-CoV-2 Mpro-IN-9, a novel, nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro). Also referred to as compound C7, this molecule has demonstrated significant potential as a lead compound for the development of effective anti-COVID-19 therapeutics.

Core Pharmacokinetic and In Vitro Efficacy Profile

This compound (C7) exhibits a promising profile of high potency against its target enzyme, robust antiviral activity in cellular models, and a favorable safety and metabolic stability profile. The quantitative data for these key parameters are summarized below.

| Parameter | Value | Description |

| IC₅₀ (Mpro Inhibition) | 0.085 ± 0.006 µM | The half-maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro, indicating high target engagement.[1][2] |

| EC₅₀ (Antiviral Activity) | 1.10 ± 0.12 µM | The half-maximal effective concentration required to inhibit viral replication in SARS-CoV-2-infected Vero E6 cells.[1][2] |

| CC₅₀ (Cytotoxicity) | > 50 µM | The half-maximal cytotoxic concentration in Vero E6 cells, indicating low cellular toxicity and a favorable therapeutic window.[1][2] |

| Selectivity | IC₅₀ > 10 µM | High selectivity for SARS-CoV-2 Mpro over various human proteases, suggesting a lower potential for off-target effects. |

| Metabolic Stability | High | Demonstrates high metabolic stability in human liver microsomes in the presence of NADPH as a cofactor.[1] |

Drug Metabolism and Pharmacokinetic (DMPK) Properties

A critical aspect of drug development is understanding a compound's metabolic fate. This compound (C7) has been evaluated for its metabolic stability in human liver microsomes, a standard in vitro model to predict in vivo hepatic clearance.

In Vitro Metabolic Stability

The study of compound C7 in human liver microsomes indicated high metabolic stability.[1] This suggests that the compound is not rapidly metabolized by hepatic enzymes, a characteristic that often correlates with a longer half-life and sustained therapeutic concentrations in the body. The improved drug metabolism and pharmacokinetic (DMPK) properties of C7 represent a significant advancement over its parent compound, baicalein.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the characterization of this compound (C7).

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

-

Preparation: A reaction mixture is prepared containing human liver microsomes and a phosphate buffer.

-

Incubation: this compound (C7) is added to the reaction mixture.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.

-

Reaction Termination: The metabolic process in the aliquots is stopped, typically by the addition of a quenching solvent.

-

Analysis: The concentration of the remaining parent compound (C7) in each aliquot is quantified using an analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters such as half-life and intrinsic clearance, which are indicative of its metabolic stability.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the Mpro enzyme.

-

Reagents: A fluorescently labeled peptide substrate that mimics the natural cleavage site of Mpro is used. The enzyme itself, recombinant SARS-CoV-2 Mpro, is also prepared.

-

Reaction Setup: The Mpro enzyme is pre-incubated with varying concentrations of this compound (C7).

-

Initiation: The reaction is started by adding the fluorescent peptide substrate to the enzyme-inhibitor mixture.

-

Detection: In the absence of an inhibitor, Mpro cleaves the substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. This fluorescence is monitored over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of C7 is determined by comparing the enzyme activity at different inhibitor concentrations to the activity in the absence of the inhibitor. The IC₅₀ value is then calculated.

Antiviral Activity and Cytotoxicity Assays in Vero E6 Cells

These assays determine the efficacy of the compound in a cellular context and its potential for toxicity.

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media.

-

Antiviral Assay:

-

Cells are treated with various concentrations of this compound (C7).

-

The treated cells are then infected with a known amount of SARS-CoV-2.

-

After an incubation period, the extent of viral replication is assessed, often by measuring the cytopathic effect (CPE) or by quantifying viral RNA or protein.

-

The EC₅₀ value is determined from the dose-response curve.

-

-

Cytotoxicity Assay:

-

Vero E6 cells are treated with the same range of concentrations of C7 as in the antiviral assay, but without the virus.

-

Cell viability is measured after a similar incubation period using a method such as the CCK-8 assay.

-

The CC₅₀ value is calculated from the dose-response curve for cell viability.

-

Molecular Interaction and Binding Mode

The mechanism of action of this compound (C7) has been elucidated through X-ray crystallography, revealing its non-covalent binding within the active site of the Mpro enzyme. This non-covalent interaction is a distinguishing feature compared to many other Mpro inhibitors that form a covalent bond with the catalytic cysteine residue.

The co-crystal structure shows that C7 occupies the active site in a noncanonical binding mode, distinct from that of its parent compound, baicalein.[1][2] This unique binding is stabilized by a network of specific interactions with key amino acid residues in the Mpro active site.

Conclusion

This compound (compound C7) represents a promising lead compound in the development of novel oral antiviral therapies for COVID-19. Its high potency, significant cellular antiviral activity, low cytotoxicity, and favorable metabolic stability profile make it an attractive candidate for further preclinical and clinical investigation. The detailed understanding of its pharmacokinetic properties and non-covalent binding mechanism provides a solid foundation for its continued development and optimization.

References

An In-depth Technical Guide on the Pan-Coronavirus Inhibitory Potential of SARS-CoV-2 Mpro Inhibitors

This technical guide provides a comprehensive overview of the pan-coronavirus inhibitory potential of small molecule inhibitors targeting the main protease (Mpro) of SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics.[1][2] One of the most promising targets for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3] Mpro is a cysteine protease essential for the viral life cycle, as it is responsible for cleaving viral polyproteins into functional non-structural proteins (NSPs) required for viral replication and transcription.[1][3][4] Inhibition of Mpro activity effectively halts viral replication, making it a prime target for therapeutic intervention.[1][5]

A key advantage of targeting Mpro is its high degree of conservation across various coronaviruses, suggesting that Mpro inhibitors could have broad-spectrum or "pan-coronavirus" activity.[3][6] This guide will delve into the mechanism of action, quantitative inhibitory data, and the experimental protocols used to evaluate potent Mpro inhibitors.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer.[7][8] Each protomer has a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue in the active site.[5][7] Mpro inhibitors are designed to bind to this active site, thereby preventing the cleavage of the viral polyproteins pp1a and pp1ab.[1][5] This inhibition can be achieved through either covalent or non-covalent binding to the catalytic residues.[1][5] By blocking Mpro, these inhibitors effectively shut down the production of new, infectious virions.[5]

The substrate recognition site of Mpro is highly conserved among coronaviruses and is distinct from known human proteases, which offers the potential for high selectivity and a favorable safety profile for Mpro inhibitors.[3][9]

Quantitative Data for Mpro Inhibitors

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays.[5] The following table summarizes the inhibitory activities of several representative SARS-CoV-2 Mpro inhibitors against various coronaviruses, demonstrating their pan-coronavirus potential.

| Inhibitor | Target Virus | Assay Type | IC50 (µM) | Cell Line | Antiviral EC50 (µM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | Enzymatic | 0.0031 | Vero E6 | 0.079 | [5] |